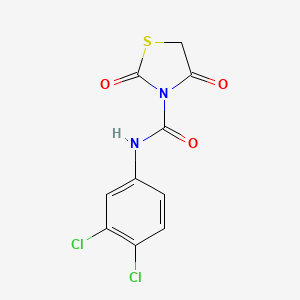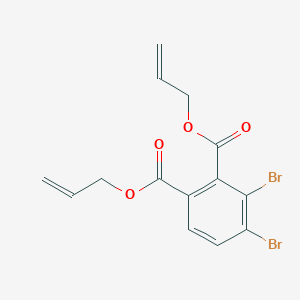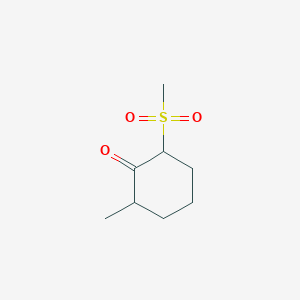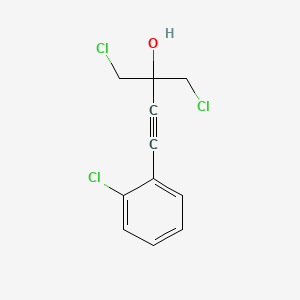
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated hydrocarbons These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a chlorophenylacetylene with a chloromethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
化学反応の分析
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
2-Chloro-3-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol: Different positioning of the chlorine atoms.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of chloromethyl and chlorophenyl groups on a butyn-2-ol backbone provides a distinct chemical profile.
特性
CAS番号 |
90160-65-9 |
|---|---|
分子式 |
C11H9Cl3O |
分子量 |
263.5 g/mol |
IUPAC名 |
1-chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-3-1-2-4-10(9)14/h1-4,15H,7-8H2 |
InChIキー |
XERWIWAARSSIJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC(CCl)(CCl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

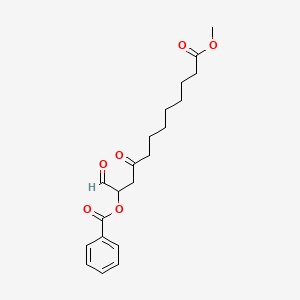
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

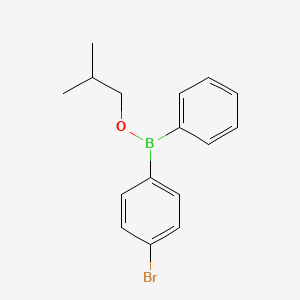
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
